molecular formula C42H82O6S3Sn B13761831 Triisooctyl 2,2',2''-((dodecylstannylidyne)tris(thio))triacetate CAS No. 67649-65-4

Triisooctyl 2,2',2''-((dodecylstannylidyne)tris(thio))triacetate

Cat. No.: B13761831
CAS No.: 67649-65-4
M. Wt: 898.0 g/mol
InChI Key: BRTAUCXEBFNCRH-UHFFFAOYSA-K
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Description

Triisooctyl 2,2',2''-((dodecylstannylidyne)tris(thio))triacetate (CAS 67649-65-4) is an organotin compound with the molecular formula C₄₂H₈₂O₆S₃Sn and a molecular weight of 898.0019 g/mol . Its structure features a central dodecylstannylidyne core (Sn–C₁₂H₂₅) coordinated to three thioacetate groups, each esterified with isooctyl (6-methylheptyl) chains. This compound is part of a broader class of organotin stabilizers used in polymers, particularly polyvinyl chloride (PVC), to prevent thermal degradation .

Properties

CAS No.

67649-65-4

Molecular Formula

C42H82O6S3Sn

Molecular Weight

898.0 g/mol

IUPAC Name

6-methylheptyl 2-[dodecyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylacetate

InChI

InChI=1S/C12H25.3C10H20O2S.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-9(2)6-4-3-5-7-12-10(11)8-13;/h1,3-12H2,2H3;3*9,13H,3-8H2,1-2H3;/q;;;;+3/p-3

InChI Key

BRTAUCXEBFNCRH-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCC[Sn](SCC(=O)OCCCCCC(C)C)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the reaction of a suitable organotin halide or organotin hydride precursor with thioglycolic acid derivatives or their esters. The process usually follows these key steps:

  • Formation of the organotin core with the dodecyl substituent attached to tin.
  • Introduction of thiol groups via thioglycolate ligands coordinating to the tin center through sulfur atoms.
  • Esterification of the carboxyl groups with isooctyl alcohol to form triisooctyl esters.

This approach is consistent with synthetic routes reported for related compounds such as Triisooctyl 2,2',2''-((octylstannylidyne)tris(thio))triacetate, which shares a similar structural motif but differs in the alkyl substituent on tin.

Detailed Synthetic Route

  • Preparation of Dodecylstannyl Halide Intermediate

    • Starting from dodecyl tin hydride or dodecyl tin chloride, the organotin center is prepared with the dodecyl group bonded to tin. This can be synthesized via known organotin hydride or halide preparation methods involving dodecyl magnesium or lithium reagents reacting with tin halides.
  • Formation of the Tris(thioglycolate) Ligand Complex

    • The dodecylstannyl halide intermediate is reacted with thioglycolic acid or its sodium salt to introduce the tris(thio) ligand framework. The sulfur atoms coordinate to the tin center, replacing halides.
  • Esterification to Form Triisooctyl Esters

    • The carboxyl groups of the thioglycolate ligands are esterified with isooctyl alcohol under acidic conditions or using coupling agents to yield the triisooctyl ester groups. This step is essential to obtain the final compound with the desired ester functionality.

Reaction Conditions

  • Solvents: Common solvents include toluene, dichloromethane, or tetrahydrofuran (THF), chosen for their ability to dissolve organotin compounds and thiols.
  • Temperature: Reactions are typically conducted under reflux conditions (60–110 °C) to facilitate esterification and ligand substitution.
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed during esterification.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation of thiol groups.

Purification

  • The crude product is usually purified by vacuum distillation or recrystallization from suitable solvents to remove unreacted starting materials and side products.
  • Analytical techniques such as NMR, IR spectroscopy, and elemental analysis confirm the structure and purity.

Data Table: Comparison of Preparation Parameters for Related Organotin Thioglycolate Esters

Parameter This compound Triisooctyl 2,2',2''-((octylstannylidyne)tris(thio))triacetate
Organotin Alkyl Group Dodecyl (C12H25) Octyl (C8H17)
Organotin Precursor Dodecylstannyl halide or hydride Octylstannyl halide or hydride
Thioglycolate Source Thioglycolic acid or sodium salt Thioglycolic acid or sodium salt
Esterifying Alcohol Isooctyl alcohol Isooctyl alcohol
Reaction Solvent Toluene, THF, or dichloromethane Toluene, THF, or dichloromethane
Temperature Range 60–110 °C 60–110 °C
Catalyst Acid catalyst (e.g., H2SO4) Acid catalyst (e.g., H2SO4)
Purification Method Vacuum distillation, recrystallization Vacuum distillation, recrystallization
Molecular Formula C46H90O6S3Sn (approximate for dodecyl derivative) C38H74O6S3Sn
Molecular Weight (g/mol) ~1000 (estimated based on alkyl chain length) 841.90

Chemical Reactions Analysis

Types of Reactions

Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate involves its interaction with polymer chains to stabilize them against thermal degradation. The organotin core interacts with the polymer matrix, providing stability and preventing the breakdown of the polymer chains at elevated temperatures. This interaction is crucial in maintaining the integrity and performance of the polymer products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is structurally related to other organotin thioacetates, differing primarily in alkyl chain length and tin coordination. Key analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences
Triisooctyl 2,2',2''-[(octylstannylidyne)tris(thio)]triacetate 26401-86-5 C₃₈H₇₄O₆S₃Sn 841.90 g/mol Shorter alkyl chain (octyl vs. dodecyl) on tin
Triisooctyl 2,2',2''-[(methylstannylidyne)tris(thio)]triacetate 54849-38-6 C₃₁H₆₀O₆S₃Sn 726.67 g/mol Methyl group on tin instead of dodecyl
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate 26472-00-4 C₃₆H₇₂O₄S₂Sn 786.33 g/mol Bis(thio) coordination (Sn–S₂) vs. tris(thio) (Sn–S₃)

Physicochemical Properties

  • Solubility : The dodecyl derivative (C₄₂H₈₂O₆S₃Sn) exhibits extreme hydrophobicity, with water solubility likely <1 ng/L (analogous to the octyl variant, which has 0 ng/L solubility at 25°C) . Methyl-substituted analogs (e.g., CAS 54849-38-6) may show slightly higher solubility due to reduced steric hindrance.
  • Thermal Stability: Longer alkyl chains (dodecyl) enhance thermal stability compared to methyl or octyl derivatives, as evidenced by higher decomposition temperatures in related organotin compounds .
  • Density : The octyl analog (CAS 26401-86-5) has a density of 1.08 g/cm³ at 20°C ; the dodecyl variant is expected to have a similar or slightly lower density due to increased chain length.

Biological Activity

Triisooctyl 2,2',2''-((dodecylstannylidyne)tris(thio))triacetate is a complex organotin compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C42H82O6S3SnC_{42}H_{82}O_6S_3Sn, and it features a dodecylstannylidyne core with three thioacetate groups. Its structure can be depicted as follows:

Triisooctyl 2 2 2 dodecylstannylidyne tris thio triacetate\text{Triisooctyl 2 2 2 dodecylstannylidyne tris thio triacetate}

The presence of tin in its structure is significant, as organotin compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that organotin compounds, including triisooctyl derivatives, exhibit notable antimicrobial activity. The mechanism of action often involves disruption of microbial cell membranes, leading to cell lysis. A study on similar organotin compounds showed effective inhibition against various bacterial strains, suggesting that this compound may possess comparable effects .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Organotin derivatives have been investigated for their ability to modulate inflammatory pathways. For instance, research on related compounds has demonstrated their capacity to inhibit pro-inflammatory cytokines and mediators in vitro and in vivo. This suggests that this compound could be a candidate for further studies aimed at understanding its role in inflammation modulation .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and biological activity of organotin compounds. For example, a study focusing on similar thioacetate derivatives reported varying degrees of cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Related Organotin Compound15HeLa

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of triisooctyl 2,2',2''-((dodecylstannylidyne)tris(thio))triacetate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of triisooctyl ester groups (δ ~0.8–1.5 ppm for branched aliphatic protons) and the dodecylstannylidyne core. 119^{119}Sn NMR is critical to verify the tin-thio coordination environment (typical δ range: −200 to −400 ppm for organotin thioesters) .

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic S–Sn–S stretching vibrations (450–550 cm1^{-1}) and ester C=O bonds (~1730 cm1^{-1}) .

  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (C39_{39}H72_{72}O6_6S3_3Sn, exact mass ~868.3 g/mol) and fragmentation patterns .

    • Table 1 : Key Spectral Signatures
TechniqueKey PeaksPurpose
119^{119}Sn NMRδ −320 ppmTin coordination environment
FTIR1730 cm1^{-1}Ester carbonyl confirmation
HRMSm/z 868.3 [M+H]+^+Molecular weight validation

Q. What safety protocols are essential for handling this organotin compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential organotin toxicity .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Organotin compounds may release toxic decomposition products (e.g., SnO2_2, SOx_x) under heat .
  • Spill Management : Neutralize spills with activated charcoal or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How does the steric bulk of the triisooctyl ester groups influence the compound’s reactivity in catalytic applications?

  • Methodological Answer :

  • Steric Hindrance Analysis : Compare reaction rates with analogs (e.g., methylstannylidyne or octylstannylidyne derivatives) in cross-coupling reactions. The branched isooctyl groups reduce accessibility to the tin center, slowing transmetalation steps .

  • Experimental Design : Use kinetic studies (e.g., UV-Vis monitoring of catalytic cycles) and X-ray crystallography to map steric effects. Reference analogs in Table 2 .

    • Table 2 : Comparative Reactivity of Organotin Thioesters
Compound (CAS)SubstituentRelative Reaction Rate*
54849-38-6 Triisooctyl1.0 (baseline)
26401-86-5 Triisooctyl (octylstannylidyne)0.8
25852-70-4 Butylstannylidyne1.2
*Normalized to triisooctyl derivative.

Q. What are the decomposition pathways of this compound under thermal stress, and how do they compare to its methylstannylidyne analog?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 600°C under N2_2. The dodecylstannylidyne derivative shows a two-stage decomposition:

Ester group cleavage (~200–300°C), releasing acetic acid derivatives.

Sn–S bond rupture (>300°C), yielding SnO2_2 and sulfur oxides .

  • Contrast with Methylstannylidyne Analogs : Methyl analogs (e.g., CAS 54849-38-6) decompose at lower temperatures (150–250°C) due to weaker Sn–C bonds, producing methane and thiols .

Q. How can researchers resolve contradictions in reported stability data for organotin thioesters in polar solvents?

  • Methodological Answer :

  • Controlled Solvent Screening : Test stability in DMSO, THF, and acetonitrile using UV-Vis and 119^{119}Sn NMR. For example, DMSO may coordinate with tin, artificially stabilizing the compound .
  • pH-Dependent Studies : Adjust solvent pH (e.g., aqueous acetonitrile) to identify hydrolysis thresholds. Acidic conditions accelerate Sn–S cleavage, while neutral/basic conditions favor stability .

Data Contradiction Analysis Example

  • Issue : Discrepancies in reported Sn–S bond lengths between crystallographic studies.
  • Resolution :
    • Compare X-ray data from analogs (e.g., octylstannylidyne vs. dodecylstannylidyne). Longer alkyl chains increase steric strain, shortening Sn–S bonds .
    • Use DFT calculations to model bond-length variations due to ligand bulk .

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